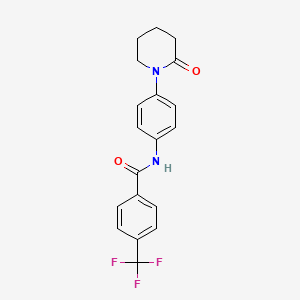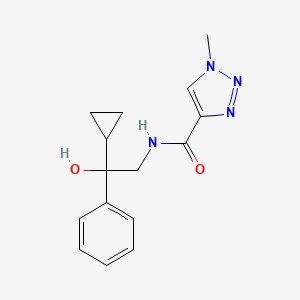
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, also known as EDBC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a crosslinking agent in polymer chemistry. The compound has also been studied for its potential applications in the field of drug delivery, due to its ability to form stable complexes with metal ions.
Scientific Research Applications
Anticancer and Antimicrobial Activities
- A study focused on the synthesis of novel Schiff bases, including compounds related to the chemical structure , demonstrated pronounced anticancer activities against various cancer cell lines. The synthesized metal complexes of these Schiff bases also showed significant antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in medical applications (E. Zayed, M. Zayed, Asmaa M. Fahim, F. El-Samahy, 2017).
Biological Activity and Structural Analysis
- Another research effort on novel Schiff's bases, including similar compounds, emphasized their potential for high biological activities. The structural characterization of these compounds provided insights into the active groups and weak bonds responsible for their antimicrobial potential. This study underscores the importance of molecular structure in designing effective antimicrobial agents (E. Zayed, M. Zayed, 2015).
Coordination Compounds and Luminescence
- Coordination compounds constructed with nitrogen-containing polycarboxylate ligands, closely related to the chemical structure of interest, have been synthesized and analyzed for their luminescence properties. These compounds exhibit unique structures and luminescence behaviors, offering potential applications in materials science and sensor technology (Zhi-Fang Jia, Jin Yang, Ying‐Ying Liu, Jian‐Fang Ma, 2011).
Sensing and Imaging Applications
- A vanillinyl Schiff base, structurally similar to the compound , demonstrated unprecedented fluorescent zinc sensing properties. This compound was effectively used for zinc bioimaging, showcasing its potential in biological imaging and diagnostics (Anup Kumar Bhanja, C. Patra, S. Mondal, D. Ojha, Debprasad Chattopadhyay, C. Sinha, 2015).
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUOUOPAFEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

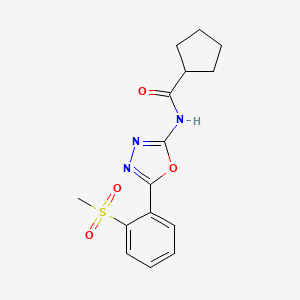
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
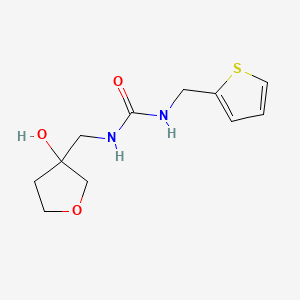
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)





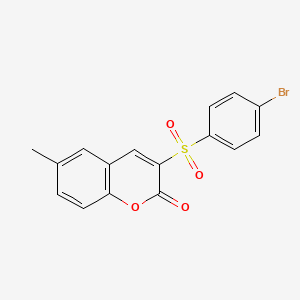

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
